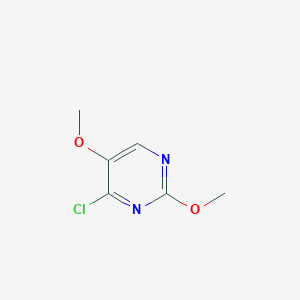

4-Chloro-2,5-dimethoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOZTZJHBPCPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433104 | |

| Record name | 4-chloro-2,5-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370103-25-6 | |

| Record name | 4-chloro-2,5-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2,5-dimethoxypyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2,5-dimethoxypyrimidine, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed, field-tested synthesis protocol, analyze its spectral data, explore its reactivity, and discuss its applications in the development of new therapeutic agents.

Core Chemical Properties and Identifiers

4-Chloro-2,5-dimethoxypyrimidine is a substituted pyrimidine with the chemical formula C₆H₇ClN₂O₂.[1] It is a crystalline solid at room temperature.[2]

Table 1: Physicochemical Properties of 4-Chloro-2,5-dimethoxypyrimidine

| Property | Value | Source(s) |

| CAS Number | 370103-25-6 | [1][3] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1] |

| Molecular Weight | 174.58 g/mol | [1][3] |

| Melting Point | 78-80 °C | [2] |

| Boiling Point | 277.5 ± 43.0 °C at 760 mmHg | [4] |

| Appearance | Light yellow crystals | [2] |

| Purity | Typically >97% | [3] |

Synthesis of 4-Chloro-2,5-dimethoxypyrimidine

The most common and efficient synthesis of 4-Chloro-2,5-dimethoxypyrimidine involves the chlorination of 2,5-dimethoxy-4-hydroxypyrimidine using a chlorinating agent such as phosphoryl chloride (POCl₃).[2]

Detailed Experimental Protocol

This protocol is based on established laboratory procedures.[2]

Materials:

-

2,5-dimethoxy-4-hydroxypyrimidine

-

Phosphoryl chloride (POCl₃)

-

Triethylamine (Et₃N)

-

Toluene

-

Ice water

-

Sodium hydroxide (NaOH) solution

-

Standard reaction glassware with reflux condenser and dropping funnel

-

Stirring apparatus

-

Extraction and purification equipment

Procedure:

-

Suspend 15.6 g (0.1 mol) of 2,5-dimethoxy-4-hydroxypyrimidine in 25 g of toluene in a reaction flask equipped with a stirrer and reflux condenser.

-

To this suspension, add 46.0 g of phosphoryl chloride and heat the mixture to 80°C.

-

Slowly add 20.2 g of triethylamine dropwise over a period of 1 hour.

-

Continue stirring the reaction mixture at 80°C for an additional 30 minutes.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into 600 g of ice water and stir for 12 hours.

-

Adjust the pH of the aqueous mixture to 5 using a sodium hydroxide solution.

-

Separate the toluene phase and extract the aqueous phase three times with 50 mL of toluene each time.

-

Combine the toluene extracts and concentrate them to dryness under reduced pressure.

-

The resulting solid is 4-Chloro-2,5-dimethoxypyrimidine, which appears as light yellow crystals with a characteristic odor.[2] The yield is approximately 72%.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-Chloro-2,5-dimethoxypyrimidine.

Spectral Data Analysis

The structure of 4-Chloro-2,5-dimethoxypyrimidine can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-Chloro-2,5-dimethoxypyrimidine

| Technique | Data | Source(s) |

| ¹H-NMR | 3.860 ppm (s, 3H), 3.909 ppm (s, 3H), 8.446 ppm (s, 1H) | [2] |

| ¹³C-NMR | 55.11 ppm (OCH₃), 57.42 ppm (OCH₃), 143.90 ppm (C6), 145.09 ppm (C5), 149.67 ppm (C4), 158.28 ppm (C2) | [2] |

| GC/MS | Molecular ion peaks (M+) at m/z 174 and 176 | [2] |

The ¹H-NMR spectrum shows two singlets for the two methoxy groups at 3.860 and 3.909 ppm, and a singlet for the proton at the C6 position of the pyrimidine ring at 8.446 ppm.[2] The ¹³C-NMR spectrum confirms the presence of the two methoxy carbons and the four carbons of the pyrimidine ring.[2] The mass spectrum shows the characteristic isotopic pattern for a compound containing one chlorine atom, with molecular ion peaks at m/z 174 and 176.[2]

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Chloro-2,5-dimethoxypyrimidine is primarily governed by the presence of the chlorine atom at the 4-position of the electron-deficient pyrimidine ring. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atom at the C4 position of the pyrimidine ring is generally more reactive towards nucleophiles than a chlorine at the C2 position.[5][6] This is due to the greater stabilization of the Meisenheimer intermediate formed during the attack at the C4 position. The electron-donating methoxy groups at the C2 and C5 positions can also influence the reactivity and regioselectivity of these reactions.

This reactivity makes 4-Chloro-2,5-dimethoxypyrimidine a versatile building block for the synthesis of a wide range of substituted pyrimidines by reacting it with various nucleophiles such as amines, alcohols, and thiols.

General Reactivity Diagram

Caption: General SNAr on 4-Chloro-2,5-dimethoxypyrimidine.

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, being a core component of many biologically active molecules, including several approved drugs.[7] Substituted pyrimidines have been shown to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

While specific drugs containing the 4-Chloro-2,5-dimethoxypyrimidine moiety are not prominently documented in publicly available literature, its structural features make it a highly attractive starting material for the synthesis of novel drug candidates. The ability to introduce diverse functionalities at the C4 position through nucleophilic substitution allows for the rapid generation of libraries of compounds for high-throughput screening.

The 2,5-dimethoxy substitution pattern can also be a key feature for biological activity, potentially influencing the binding of the molecule to its target protein. Therefore, 4-Chloro-2,5-dimethoxypyrimidine serves as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-2,5-dimethoxypyrimidine was not available at the time of writing. The following information is based on the safety data for structurally related chloropyrimidine and dimethoxypyrimidine compounds and should be used as a general guideline. Always consult a comprehensive and up-to-date SDS before handling this chemical.

General Hazards:

-

Skin Irritation: May cause skin irritation.[8]

-

Eye Irritation: May cause serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

-

Harmful if Swallowed: May be harmful if swallowed.[9]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid breathing dust. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

First Aid:

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

References

Sources

- 1. 4-chloro-2,5-dimethoxypyrimidine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. 4-chloro-2,5-diMethoxypyriMidine | 370103-25-6 [chemicalbook.com]

- 3. 370103-25-6 | 4-Chloro-2,5-dimethoxypyrimidine - Moldb [moldb.com]

- 4. cas 370103-25-6|| where to buy 4-Chloro-2,5-dimethoxypyrimidine [english.chemenu.com]

- 5. studylib.net [studylib.net]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 8. 4-Chloro-2,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 80600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 4-Chloro-2,5-dimethoxypyrimidine (CAS: 370103-25-6)

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the pyrimidine scaffold stands as a cornerstone, embedded in the very fabric of life as a component of nucleic acids and present in a multitude of approved therapeutic agents. Within this vital class of heterocycles, 4-Chloro-2,5-dimethoxypyrimidine emerges as a highly functionalized and strategically valuable building block for drug discovery and development professionals. Its unique substitution pattern—a reactive chlorine atom at the 4-position, flanked by electron-donating methoxy groups at the 2- and 5-positions—creates a nuanced electronic environment that allows for selective and diverse chemical transformations.

This technical guide provides an in-depth exploration of 4-Chloro-2,5-dimethoxypyrimidine, moving beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, reactivity, and potential applications. As researchers and scientists, understanding the "why" behind a synthetic protocol or a reactivity pattern is paramount. This document is structured to provide that causality, empowering you to effectively integrate this versatile intermediate into your research and development programs.

Physicochemical & Spectroscopic Profile

A thorough characterization of a chemical entity is the foundation of its successful application. The key properties of 4-Chloro-2,5-dimethoxypyrimidine are summarized below, providing the essential data for reaction planning and quality control.

| Property | Value | Source(s) |

| CAS Number | 370103-25-6 | [1][2][3][4][5] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][3][5] |

| Molecular Weight | 174.58 g/mol | [1][3][4] |

| Appearance | Light yellow crystals | [1] |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 277.5 ± 43.0 °C at 760 mmHg | [4] |

| Purity | >98% (by GC/MS) | [1] |

Table 1: Physicochemical Properties of 4-Chloro-2,5-dimethoxypyrimidine.

The structural integrity of 4-Chloro-2,5-dimethoxypyrimidine is unequivocally confirmed by a combination of spectroscopic methods. These data are not merely fingerprints; they are a direct reflection of the molecule's electronic and atomic arrangement, which in turn dictates its reactivity.

| Spectroscopic Data | Chemical Shift (δ) / m/z | Assignment | Source(s) |

| ¹H-NMR | 3.860 ppm (s, 3H) | -OCH₃ | [1] |

| 3.909 ppm (s, 3H) | -OCH₃ | [1] | |

| 8.446 ppm (s, 1H) | C6-H | [1] | |

| ¹³C-NMR | 55.11 ppm | -OCH₃ | [1] |

| 57.42 ppm | -OCH₃ | [1] | |

| 143.90 ppm | C6 | [1] | |

| 145.09 ppm | C5 | [1] | |

| 149.67 ppm | C4 | [1] | |

| 158.28 ppm | C2 | [1] | |

| GC/MS (m/z) | 174/176 | M+ | [1] |

Table 2: Spectroscopic Data for 4-Chloro-2,5-dimethoxypyrimidine.

Synthesis: A Robust and Scalable Protocol

The reliable and efficient synthesis of a building block is a critical first step in any drug discovery cascade. 4-Chloro-2,5-dimethoxypyrimidine is readily prepared from its corresponding hydroxypyrimidine precursor, 2,5-dimethoxy-4-hydroxypyrimidine. The chlorination is typically achieved using phosphoryl chloride (POCl₃), a common and effective reagent for such transformations.[1]

Reaction Scheme

Figure 2: General scheme for SNAr reactions.

The electron-donating methoxy groups can modulate the reactivity of the C4 position. However, the inherent electrophilicity of the pyrimidine ring generally ensures that SNAr reactions proceed efficiently, often under mild conditions. [6]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in 4-Chloro-2,5-dimethoxypyrimidine is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with boronic acids or their esters. This is a widely used method for introducing aryl or heteroaryl moieties, which are prevalent in kinase inhibitors and other drug classes. [7]Halogenated pyrimidines are excellent substrates for Suzuki coupling due to the electron-deficient nature of the ring. [8][9]

-

Buchwald-Hartwig Amination: This reaction provides a versatile route to C-N bond formation, allowing for the coupling of a wide range of primary and secondary amines. This is particularly valuable in medicinal chemistry for the synthesis of libraries of compounds with diverse amine functionalities. [10]

Figure 3: Key Pd-catalyzed cross-coupling reactions.

The choice of palladium catalyst, ligand, and base is critical for the success of these reactions and often requires optimization depending on the specific coupling partners.

Applications in Drug Discovery: A Scaffold for Innovation

The pyrimidine core is a privileged scaffold in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle. Its ability to form multiple hydrogen bonds and engage in various non-covalent interactions makes it an ideal framework for designing molecules that bind to biological targets with high affinity and selectivity.

While specific, publicly documented examples of the direct use of 4-Chloro-2,5-dimethoxypyrimidine in the synthesis of clinical candidates are not prevalent, its potential is readily inferred from the extensive use of similarly substituted pyrimidines in drug discovery programs, particularly in the development of kinase inhibitors .

Many kinase inhibitors feature a 2,4-disubstituted pyrimidine core, where the substituent at the 4-position often forms a key hydrogen bond with the hinge region of the kinase active site. The substituent at the 2-position can be modified to enhance potency and selectivity. 4-Chloro-2,5-dimethoxypyrimidine provides a direct entry point to such scaffolds. For instance, a Suzuki coupling at the C4 position could introduce a hinge-binding motif, while the methoxy group at C2 could be retained or further modified. The methoxy group at C5 offers an additional vector for chemical modification to probe deeper into the ATP-binding pocket or to modulate the physicochemical properties of the molecule.

Safety & Handling

While a specific, comprehensive safety data sheet (SDS) for 4-Chloro-2,5-dimethoxypyrimidine is not readily available in the aggregated search results, general precautions for handling chlorinated heterocyclic compounds should be strictly followed. Based on data for similar compounds, it should be considered hazardous. [11][12]

-

Hazard Statements (Inferred):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion: A Building Block of Untapped Potential

4-Chloro-2,5-dimethoxypyrimidine represents a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward synthesis, coupled with the predictable and highly useful reactivity of the C4-chloro group, makes it an attractive starting material for the construction of diverse compound libraries. While its full potential may not yet be extensively documented in the literature, the foundational principles of heterocyclic chemistry and the proven success of the pyrimidine scaffold in medicine strongly suggest that 4-Chloro-2,5-dimethoxypyrimidine is a reagent of significant promise for researchers and scientists at the forefront of innovation.

References

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.

- Fisher Scientific. (2013, November 1). Safety Data Sheet for 2-Chloro-4-methylpyrimidine.

- ResearchGate. (n.d.). Influence of methoxy- and nitro-substitutions in the aromatic ring on proton donation ability in hydrogen bond and on the amino group parameters of free and H-bonded molecules of 2-aminopyrimidine.

- ChemicalBook. (n.d.). 4-chloro-2,5-diMethoxypyriMidine | 370103-25-6.

- Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001).

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.

- Safety Data Sheet for 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine. (2024, March 31).

- eScholarship. (n.d.). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- TCI Chemicals. (2025, July 1).

- Moldb. (n.d.). 370103-25-6 | 4-Chloro-2,5-dimethoxypyrimidine.

- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine.

- LookChem. (n.d.). 4-chloro-2,5-dimethoxypyrimidine CAS NO.370103-25-6.

- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH.

- Chemenu. (n.d.). cas 370103-25-6|| where to buy 4-Chloro-2,5-dimethoxypyrimidine.

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (n.d.). NIH.

- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II.

- ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid.

- Fine Technology Industry. (n.d.). CAS:370103-25-6 FT-0702209 4-chloro-2,5-dimethoxypyrimidine Product Detail Information.

- Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.

- PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine.

- Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. (2022). RSC Advances.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.

- 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. (n.d.).

- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC - PubMed Central.

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.).

- ResearchGate. (n.d.). Design of 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold from 5-chloro-2,4-diaminopyrimidine pharmacophore: Identification of potent inhibitors of anaplastic lymphoma kinase.

Sources

- 1. 4-chloro-2,5-diMethoxypyriMidine | 370103-25-6 [chemicalbook.com]

- 2. 370103-25-6 | 4-Chloro-2,5-dimethoxypyrimidine - Moldb [moldb.com]

- 3. 4-chloro-2,5-dimethoxypyrimidine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 4. cas 370103-25-6|| where to buy 4-Chloro-2,5-dimethoxypyrimidine [english.chemenu.com]

- 5. CAS:370103-25-6 FT-0702209 4-chloro-2,5-dimethoxypyrimidine Product Detail Information [finetechchem.com]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Synthesis of 4-Chloro-2,5-dimethoxypyrimidine from 2,5-dimethoxy-4-hydroxypyrimidine

An In-depth Technical Guide to the

Introduction: The Strategic Importance of 4-Chloro-2,5-dimethoxypyrimidine

4-Chloro-2,5-dimethoxypyrimidine is a pivotal heterocyclic intermediate, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its strategic importance lies in the reactivity of the C4-chloro substituent, which is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. This guide provides a comprehensive, scientifically-grounded overview of its synthesis from the corresponding 4-hydroxypyrimidine precursor, designed for researchers and professionals in chemical and pharmaceutical development. We will delve into the reaction's mechanistic underpinnings, provide a field-proven experimental protocol, and address the critical safety considerations inherent in this transformation.

Section 1: The Underlying Chemistry: From Hydroxypyrimidine to Chloropyrimidine

The conversion of a 2,5-dimethoxy-4-hydroxypyrimidine to its 4-chloro analogue is fundamentally a dehydration-chlorination reaction. Hydroxypyrimidines, particularly those with electron-donating groups, exist in a tautomeric equilibrium with their pyrimidinone form. It is this keto-enol tautomerism that is key to the reaction's success. The chlorination is most effectively achieved using a strong dehydrating chlorinating agent, with phosphorus oxychloride (POCl₃) being the industry-standard reagent for this class of transformation.[1][2][3]

The Reaction Mechanism

The reaction proceeds through the activation of the pyrimidinone's carbonyl oxygen by phosphorus oxychloride. A tertiary amine base, such as triethylamine or pyridine, is often employed to act as an acid scavenger and reaction promoter.[1][2]

The proposed mechanism unfolds as follows:

-

Activation of POCl₃ (optional but influential): In the presence of a tertiary amine (R₃N), a highly reactive chloro-phosphonium intermediate can be formed, enhancing the electrophilicity of the phosphorus atom.

-

Nucleophilic Attack: The carbonyl oxygen of the 2,5-dimethoxy-4-pyrimidinone tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃ (or the activated intermediate).

-

Formation of a Phosphate Ester Intermediate: This attack results in the formation of a dichlorophosphate ester intermediate attached to the pyrimidine ring at the C4 position, displacing a chloride ion.

-

Nucleophilic Substitution: The displaced chloride ion (or another chloride ion from the reaction medium) then performs a nucleophilic attack on the C4 carbon of the pyrimidine ring.

-

Product Formation: This attack leads to the displacement of the dichlorophosphate group and the formation of the final product, 4-chloro-2,5-dimethoxypyrimidine. The byproducts, including hydrochloric acid (HCl), are neutralized by the tertiary amine base present in the mixture.

The use of a tertiary amine is critical as it neutralizes the generated HCl, preventing potential side reactions and driving the reaction equilibrium towards the formation of the product.[4][5][6]

Section 2: Field-Proven Experimental Protocol

This protocol is a synthesized methodology based on established procedures, designed for reproducibility and scalability.[7]

Materials and Reagents

| Reagent | CAS No. | Formula | MW ( g/mol ) |

| 2,5-Dimethoxy-4-hydroxypyrimidine | 51555-46-9 | C₆H₈N₂O₃ | 156.14 |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 |

| Toluene | 108-88-3 | C₇H₈ | 92.14 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to product isolation.

Step-by-Step Procedure

CRITICAL SAFETY NOTE: This procedure must be performed in a certified chemical fume hood. Phosphorus oxychloride is extremely corrosive, toxic, and reacts violently with water.[8][9][10] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves, is mandatory.[8][11][12]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 15.6 g (0.1 mol) of 2,5-dimethoxy-4-hydroxypyrimidine in 25 g of toluene.

-

Reagent Addition: To this suspension, add 46.0 g (0.3 mol) of phosphorus oxychloride.

-

Heating: Begin stirring and heat the mixture to 80°C using an oil bath.

-

Base Addition: Once the temperature has stabilized at 80°C, add 20.2 g (0.2 mol) of triethylamine slowly and dropwise via the dropping funnel over a period of approximately one hour. Maintain vigorous stirring.

-

Reaction Completion: After the addition of triethylamine is complete, continue to stir the reaction mixture at 80°C for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Quenching: (Use extreme caution for this step) . In a separate large beaker, prepare 600 g of an ice-water slurry. Once the reaction is complete, allow the flask to cool slightly and then very slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. This will hydrolyze the excess POCl₃ in a controlled manner.

-

Neutralization and Extraction: Continue stirring the quenched mixture for several hours (e.g., 12 hours) to ensure complete hydrolysis. Adjust the pH of the mixture to approximately 5 using a sodium hydroxide solution. Transfer the mixture to a separatory funnel and separate the toluene phase. Extract the aqueous phase three times with 50 mL portions of toluene.[7]

-

Isolation and Purification: Combine all the toluene extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude product. The resulting light-yellow crystalline solid is 4-chloro-2,5-dimethoxypyrimidine.[7]

Section 3: Data Summary and Product Characterization

Quantitative Reaction Data

| Parameter | Value | Notes |

| Starting Material | 15.6 g (0.1 mol) | 2,5-dimethoxy-4-hydroxypyrimidine |

| POCl₃ | 46.0 g (0.3 mol) | 3.0 equivalents |

| Triethylamine | 20.2 g (0.2 mol) | 2.0 equivalents |

| Reaction Temperature | 80°C | --- |

| Reaction Time | ~1.5 hours | --- |

| Typical Yield | 12.57 g (72%) | Based on reported literature.[7] |

Product Characterization

The identity and purity of the synthesized 4-chloro-2,5-dimethoxypyrimidine can be confirmed by standard analytical techniques.

-

Appearance: Light yellow crystalline solid.[7]

-

Melting Point: 78-80°C.[7]

-

Molecular Formula: C₆H₇ClN₂O₂

-

Molecular Weight: 174.59 g/mol

-

¹H-NMR: 3.860 ppm (s, 3H), 3.909 ppm (s, 3H), 8.446 ppm (s, 1H).[7]

-

¹³C-NMR: 55.11 ppm (OCH₃), 57.42 ppm (OCH₃), 143.90 ppm (C6), 145.09 ppm (C5), 149.67 ppm (C4), 158.28 ppm (C2).[7]

-

GC/MS: Purity >98%, with characteristic molecular ion peaks (M+) at m/z 174 and 176, corresponding to the ³⁵Cl and ³⁷Cl isotopes.[7]

Section 4: Critical Safety and Handling Procedures

Adherence to strict safety protocols is non-negotiable when performing this synthesis due to the hazardous nature of phosphorus oxychloride.

-

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, causes severe skin and eye burns, and is toxic upon inhalation.[8][11][12] It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[9][10]

-

Handling: Must always be handled in a chemical fume hood.[8][10] Keep away from water and incompatible materials like strong bases, alcohols, and metals.[8] Store under an inert atmosphere (e.g., nitrogen).[8]

-

-

Personal Protective Equipment (PPE):

-

Emergency Preparedness:

-

Ensure that an eyewash station and a safety shower are immediately accessible.[8][11]

-

In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

-

In case of eye contact, flush immediately with water for at least 15 minutes and seek immediate medical attention.[10]

-

-

Waste Disposal: All chemical waste, including residual reaction mixtures and contaminated materials, must be collected and disposed of as hazardous waste in accordance with local and federal regulations. Do not pour waste down the drain.

Conclusion

The chlorination of 2,5-dimethoxy-4-hydroxypyrimidine with phosphorus oxychloride in the presence of a tertiary amine is a robust and reliable method for producing high-purity 4-chloro-2,5-dimethoxypyrimidine. By understanding the underlying mechanism, adhering to a precise experimental protocol, and prioritizing stringent safety measures, researchers can confidently and safely synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

- Phosphorus oxychloride - SAFETY DATA SHEET. (n.d.).

- How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? (2023, July 11). Quora.

- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17). Acros Organics.

- phosphorus oxychloride - Report. (n.d.). CAMEO Chemicals | NOAA.

- 4-chloro-2,5-diMethoxypyriMidine | 370103-25-6. (2025, July 24). ChemicalBook.

- Sun, Z., & Yu, S. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.

- Shah, A. D., Dotson, A. D., Linden, K. G., & Mitch, W. A. (2011). Tertiary amines enhance reactions of organic contaminants with aqueous chlorine.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Role of tertiary amines in enhancing trihalomethane and haloacetic acid formation during chlorination of aromatic compounds and a natural organic m

- Mitch, W. A., & Schreiber, I. M. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. Environmental Science & Technology, 42(13), 4811-4817.

- Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines. (2025, August 6).

- Chlorination of 2-hydroxypydridines at 0.5 mole scale. (n.d.).

- Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). MDPI.

- Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.).

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2025, October 16).

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.).

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing.

- Tertiary amines enhance reactions of organic contaminants with aqueous chlorine | Request PDF. (2025, August 10).

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). NIH.

- Synthesis of 2,5-difluoro-4-chloropyrimidine. (n.d.). PrepChem.com.

- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? (2017, October 3).

- Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine. (n.d.). Benchchem.

- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.).

- Chloropyrimidine process. (n.d.).

- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (n.d.).

- 4-chloro-2,5-dimethoxypyrimidine CAS NO.370103-25-6. (n.d.). LookChem.

- Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (n.d.).

- Method for producing 4-chloro-6-hydroxypyrimidine. (n.d.).

- Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (n.d.).

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.

- 5-Chloro-2,4-dimethoxypyrimidine | CAS 123551-49-5. (n.d.). Santa Cruz Biotechnology.

- 123551-49-5 | 5-Chloro-2,4-dimethoxypyrimidine. (n.d.). ChemScene.

Sources

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Tertiary amines enhance reactions of organic contaminants with aqueous chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of tertiary amines in enhancing trihalomethane and haloacetic acid formation during chlorination of aromatic compounds and a natural organic matter extract - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-chloro-2,5-diMethoxypyriMidine | 370103-25-6 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. quora.com [quora.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. nj.gov [nj.gov]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

4-Chloro-2,5-dimethoxypyrimidine molecular weight and formula

An In-depth Technical Guide to 4-Chloro-2,5-dimethoxypyrimidine

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethoxypyrimidine, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document details the compound's core molecular attributes, physicochemical properties, and a validated synthesis protocol. The information is presented to support laboratory applications and further research into pyrimidine-based scaffolds, which are crucial in medicinal chemistry and materials science.

Core Chemical Identifiers and Molecular Formula

4-Chloro-2,5-dimethoxypyrimidine is a substituted pyrimidine ring, a class of compounds of significant interest in synthetic chemistry. The presence of a reactive chlorine atom at the C4 position, along with two methoxy groups, makes it a versatile building block for creating more complex molecular architectures. Its fundamental properties are summarized below.

The molecular formula of 4-Chloro-2,5-dimethoxypyrimidine is C₆H₇ClN₂O₂ .[1][2][3] This formula is consistently verified across multiple chemical databases. The calculated molecular weight is approximately 174.58 g/mol .[2][3]

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-2,5-dimethoxypyrimidine | Chemenu[2] |

| CAS Number | 370103-25-6 | ChemicalBook, LookChem[1][4] |

| Molecular Formula | C₆H₇ClN₂O₂ | LookChem, Chemenu[1][2] |

| Molecular Weight | 174.58 g/mol | Chemenu[2] |

| Exact Mass | 174.02000 Da | LookChem[1] |

Structural Representation and Verification

The structural arrangement of atoms is critical to the reactivity and function of the molecule. The diagram below illustrates the connectivity of 4-Chloro-2,5-dimethoxypyrimidine.

Caption: 2D Structure of 4-Chloro-2,5-dimethoxypyrimidine.

Spectroscopic Validation

The identity and purity of 4-Chloro-2,5-dimethoxypyrimidine are typically confirmed using a suite of analytical techniques.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC/MS) analysis shows characteristic molecular ion peaks (M+) at m/z 174 and 176.[4] This isotopic pattern is the definitive signature of a molecule containing a single chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: The proton NMR spectrum displays distinct singlets for the non-equivalent methoxy groups (OCH₃) at approximately 3.860 ppm and 3.909 ppm, and a singlet for the lone proton on the pyrimidine ring at 8.446 ppm.[4]

-

¹³C-NMR: The carbon spectrum further confirms the structure with signals for the two methoxy carbons (55.11 ppm, 57.42 ppm) and the four unique pyrimidine ring carbons (143.90 ppm, 145.09 ppm, 149.67 ppm, 158.28 ppm).[4]

-

Physicochemical Properties

Understanding the physical properties of a compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | Light yellow crystals with a characteristic odor | ChemicalBook[4] |

| Melting Point | 78-80 °C | ChemicalBook[4] |

| Boiling Point | 277.5 ± 43.0 °C at 760 mmHg (Predicted) | Chemenu[2] |

| Purity | Typically >98% | ChemicalBook[4] |

| Storage | Store at 2-8°C in a dry and cool condition | Chemenu, LookChem[1][2] |

Synthesis Protocol: Chlorination of 2,5-dimethoxy-4-hydroxypyrimidine

A common and effective method for preparing 4-Chloro-2,5-dimethoxypyrimidine involves the chlorination of its hydroxyl precursor, 2,5-dimethoxy-4-hydroxypyrimidine. This reaction utilizes phosphoryl chloride (POCl₃) as the chlorinating agent. The causality behind this choice is that POCl₃ is highly effective at converting hydroxyl groups on heterocyclic rings into chlorides. Triethylamine is added to act as a base, neutralizing the HCl byproduct generated during the reaction, which drives the reaction to completion.

Caption: Experimental workflow for the synthesis of 4-Chloro-2,5-dimethoxypyrimidine.

Step-by-Step Methodology

This protocol is adapted from a standard procedure and should be performed by trained personnel with appropriate safety precautions.[4]

-

Suspension: Suspend 15.6 g (0.1 mol) of 2,5-dimethoxy-4-hydroxypyrimidine in 25 g of toluene in a suitable reaction vessel.

-

Reagent Addition: Add 46.0 g of phosphoryl chloride to the suspension and heat the mixture to 80°C.

-

Base Addition: Slowly add 20.2 g of triethylamine dropwise over a period of 1 hour while maintaining the temperature at 80°C.

-

Reaction: Continue stirring the mixture at 80°C for an additional 30 minutes after the addition is complete.

-

Workup: Pour the reaction mixture into 600 g of ice water and stir for 12 hours. Adjust the pH to 5 using a sodium hydroxide solution.

-

Extraction: Separate the toluene phase. Extract the aqueous phase three times with 50 mL portions of toluene.

-

Isolation: Combine the toluene extracts and concentrate them to dryness to yield the final product, 4-Chloro-2,5-dimethoxypyrimidine, as light yellow crystals.

This self-validating protocol includes a clear reaction, quench, and purification sequence, ensuring a high-purity final product.

Applications in Drug Development and Chemical Synthesis

Pyrimidine derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents.[5][6] While specific applications for 4-Chloro-2,5-dimethoxypyrimidine are proprietary or under active research, its structure is highly valuable as a scaffold. The reactive chlorine at the C4 position is an excellent electrophilic site for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of various functional groups (e.g., amines, thiols, alcohols), enabling the synthesis of diverse compound libraries for screening in drug discovery programs. Its role as a key intermediate is critical for building more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][7]

References

-

4-chloro-2,5-dimethoxypyrimidine CAS NO.370103-25-6. LookChem. [Link]

-

4-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 575230. PubChem. [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA, Inc.. [Link]

-

5-Chloro-2, 4-dimethoxypyrimidine, min 97%, 1 gram. CP Lab Safety. [Link]

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]

-

2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323. PubChem. [Link]

-

4-Chloro-2,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 80600. PubChem. [Link]

- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

-

2-Chloro-4,5-dimethoxypyrimidine | C6H7ClN2O2 | CID 66569546. PubChem. [Link]

-

Exploring 2-Chloro-4,6-Dimethoxypyrimidine: Properties and Applications. Watong Chemical. [Link]

-

Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. National Institutes of Health. [Link]

Sources

- 1. 4-chloro-2,5-dimethoxypyrimidine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. cas 370103-25-6|| where to buy 4-Chloro-2,5-dimethoxypyrimidine [english.chemenu.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-chloro-2,5-diMethoxypyriMidine | 370103-25-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

Spectroscopic Characterization of 4-Chloro-2,5-dimethoxypyrimidine: A Comprehensive Technical Guide

Introduction

4-Chloro-2,5-dimethoxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural framework is a key component in various biologically active molecules. An unambiguous structural elucidation and purity assessment of this compound are paramount for its application in research and synthesis. This technical guide provides an in-depth analysis of the spectroscopic data of 4-Chloro-2,5-dimethoxypyrimidine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only the spectral data but also a detailed interpretation and the underlying principles of the experimental methodologies.

The structural integrity of a molecule is the foundation of its chemical and biological properties. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed "fingerprint" of the compound. In this guide, we will delve into the causality behind the observed spectral features, providing a robust framework for the structural validation of 4-Chloro-2,5-dimethoxypyrimidine.

Caption: Molecular structure of 4-Chloro-2,5-dimethoxypyrimidine and the spectroscopic techniques employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Chloro-2,5-dimethoxypyrimidine, both ¹H and ¹³C NMR spectra are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of 4-Chloro-2,5-dimethoxypyrimidine is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals from the solvent itself.[1]

-

Instrument Setup: The NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength provides better signal dispersion and resolution.

-

Data Acquisition: A standard one-pulse experiment is typically used. Key parameters such as the spectral width, acquisition time, and relaxation delay are optimized to ensure all proton signals are captured with adequate resolution and signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard and its signal is set to 0 ppm.[2]

¹H NMR Data for 4-Chloro-2,5-dimethoxypyrimidine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.446 | Singlet | 1H | H-6 |

| 3.909 | Singlet | 3H | OCH₃ at C-5 |

| 3.860 | Singlet | 3H | OCH₃ at C-2 |

Data sourced from ChemicalBook.[2]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Chloro-2,5-dimethoxypyrimidine is remarkably simple and highly informative.

-

Aromatic Region: A single proton is observed in the aromatic region at 8.446 ppm.[2] This downfield chemical shift is characteristic of a proton attached to an electron-deficient pyrimidine ring. The singlet multiplicity indicates that this proton has no adjacent proton neighbors, which is consistent with the proposed structure where the proton at the C-6 position is isolated.

-

Aliphatic Region: Two distinct singlets are observed at 3.909 ppm and 3.860 ppm, each integrating to three protons.[2] These signals are assigned to the two methoxy (OCH₃) groups. The difference in their chemical shifts arises from their different electronic environments. The methoxy group at the C-5 position is adjacent to the chlorine atom at C-4, which can influence its electronic environment differently than the methoxy group at the C-2 position.

Caption: A generalized workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

-

Instrument Setup: The spectrum is acquired on the same NMR spectrometer, with the observe frequency tuned to the ¹³C nucleus (e.g., 75 MHz on a 300 MHz instrument).

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is typically performed. This simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low (about 1.1%).[3]

-

Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phasing, baseline correction, and referencing to TMS (0 ppm).

¹³C NMR Data for 4-Chloro-2,5-dimethoxypyrimidine

| Chemical Shift (δ, ppm) | Assignment |

| 158.28 | C-2 |

| 149.67 | C-4 |

| 145.09 | C-5 |

| 143.90 | C-6 |

| 57.42 | OCH₃ at C-5 |

| 55.11 | OCH₃ at C-2 |

Data sourced from ChemicalBook.[2]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the asymmetry of the structure.

-

Aromatic Carbons: Four signals are observed in the downfield region (143-159 ppm), which is characteristic of carbons in a heteroaromatic ring.[4] The carbon atoms attached to electronegative atoms (nitrogen, oxygen, and chlorine) are shifted further downfield. The specific assignments are based on established substituent effects on the chemical shifts of pyrimidine rings.[4][5] The carbons C-2, C-4, and C-5, being directly attached to electronegative atoms, exhibit the most downfield shifts.

-

Aliphatic Carbons: Two signals are observed in the upfield region at 57.42 ppm and 55.11 ppm, corresponding to the two methoxy carbons.[2] The slight difference in their chemical shifts is again due to their distinct electronic environments within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

-

Sample Preparation: For a solid sample like 4-Chloro-2,5-dimethoxypyrimidine, the KBr pellet method is commonly used.[6] A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]

-

Instrument Setup: The background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

Data Acquisition: The sample pellet is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands for 4-Chloro-2,5-dimethoxypyrimidine

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (pyrimidine ring) |

| 2950-2850 | C-H stretch | Aliphatic (OCH₃) |

| 1600-1450 | C=C and C=N stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Aryl-alkyl ether |

| 850-550 | C-Cl stretch | Aryl halide |

Interpretation of the Expected IR Spectrum

-

C-H Stretching: The spectrum is expected to show weak to medium bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretch of the pyrimidine ring.[8] Just below 3000 cm⁻¹, absorptions from the C-H stretching of the methoxy groups should be present.

-

Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected to appear in the 1600-1450 cm⁻¹ region.[9]

-

C-O Stretching: Strong absorptions in the 1250-1000 cm⁻¹ range are anticipated due to the C-O stretching of the two aryl-alkyl ether (methoxy) groups.[10]

-

C-Cl Stretching: A medium to strong absorption in the fingerprint region, typically between 850-550 cm⁻¹, would be indicative of the C-Cl stretching vibration.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.[12]

-

Gas Chromatography (GC): A small volume of the solution is injected into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.[13]

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the molecules, causing them to ionize and fragment.[14]

-

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrometry Data for 4-Chloro-2,5-dimethoxypyrimidine

| m/z Ratio | Assignment | Interpretation |

| 174/176 | [M]⁺ | Molecular ion peak |

Data sourced from ChemicalBook.[2]

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 174 and a smaller peak at m/z 176.[2] This characteristic isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule. The natural abundance of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, is approximately 3:1. Therefore, the peak at m/z 174 corresponds to the molecule containing ³⁵Cl, and the peak at m/z 176 corresponds to the molecule containing ³⁷Cl, with an intensity ratio of about one-third of the [M]⁺ peak. This observation strongly supports the proposed molecular formula of C₆H₇ClN₂O₂ (Molecular Weight: 174.58 g/mol ).

-

Fragmentation Pattern: While the detailed fragmentation pattern is not provided in the source, typical fragmentation of pyrimidine derivatives involves the loss of small, stable molecules or radicals.[15][16] For 4-Chloro-2,5-dimethoxypyrimidine, expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from a methoxy group, loss of formaldehyde (CH₂O), or cleavage of the pyrimidine ring.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 4. mdpi.com [mdpi.com]

- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 6. ijera.com [ijera.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ias.ac.in [ias.ac.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to the Solubility of 4-Chloro-2,5-dimethoxypyrimidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2,5-dimethoxypyrimidine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the physicochemical principles governing its dissolution in various organic solvents. We delve into the molecular structure of 4-Chloro-2,5-dimethoxypyrimidine, examining how its substituent groups influence polarity, hydrogen bonding capacity, and crystal lattice energy. Furthermore, this guide presents a robust, step-by-step experimental protocol for the accurate determination of solubility, including the shake-flask equilibrium method and subsequent quantification by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical methodologies required to effectively manage and predict the solubility of this compound in their research and development endeavors.

Introduction: The Significance of 4-Chloro-2,5-dimethoxypyrimidine and Its Solubility

4-Chloro-2,5-dimethoxypyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of immense biological and pharmaceutical importance. The pyrimidine scaffold is a core component of nucleic acids and is found in numerous therapeutic agents, including antiviral and anticancer drugs. The specific functionalization of this molecule—with a chloro group at the 4-position and two methoxy groups at the 2- and 5-positions—makes it a versatile building block for the synthesis of more complex molecules.

The success of any synthetic route, purification process, or formulation development involving this intermediate is fundamentally dependent on its solubility.[1][2][3] A thorough understanding of how 4-Chloro-2,5-dimethoxypyrimidine behaves in different organic solvents is crucial for:

-

Reaction Optimization: Ensuring the compound remains in solution for efficient reaction kinetics and to avoid heterogeneous mixtures that can complicate outcomes.

-

Crystallization and Purification: Selecting appropriate solvent systems for effective purification by crystallization, where solubility and insolubility at different temperatures are leveraged.[4]

-

Formulation Development: For drug development applications, solubility is a primary determinant of a compound's bioavailability and the feasibility of creating stable liquid formulations.

-

Analytical Method Development: Preparing stock solutions and standards for analytical techniques such as HPLC and GC-MS requires knowledge of suitable solvents.

This guide will first deconstruct the molecular features of 4-Chloro-2,5-dimethoxypyrimidine to predict its solubility behavior, then provide a detailed experimental framework for its empirical determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solid in a liquid is a complex interplay between the forces holding the solid together (crystal lattice energy) and the forces of interaction between the solute and solvent molecules (solvation energy).[5][6][7][8] Let's examine the key structural features of 4-Chloro-2,5-dimethoxypyrimidine and their expected impact.

Caption: Molecular Structure of 4-Chloro-2,5-dimethoxypyrimidine.

-

The Pyrimidine Core: The heterocyclic aromatic ring containing two nitrogen atoms is inherently polar. These nitrogen atoms are electron-withdrawing and can act as hydrogen bond acceptors.[9][10]

-

Methoxy Groups (-OCH₃): The two methoxy groups are electron-donating and increase the molecule's polarity. The oxygen atoms possess lone pairs of electrons and can act as effective hydrogen bond acceptors. This feature suggests enhanced solubility in solvents capable of hydrogen bonding.[11]

-

Chloro Group (-Cl): The chloro substituent is electronegative, contributing to the overall polarity of the molecule. Its presence can influence crystal packing and interactions with solvents.

-

Overall Polarity: The combination of the pyrimidine ring and the polar substituents results in a molecule with a significant dipole moment. Following the "like dissolves like" principle, it is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents.[12][13][14][15]

-

Hydrogen Bonding Potential: 4-Chloro-2,5-dimethoxypyrimidine lacks hydrogen bond donors (like -OH or -NH groups) but has multiple hydrogen bond acceptor sites (the two ring nitrogens and the two methoxy oxygens). This asymmetry in hydrogen bonding capability is a key determinant of its solubility profile. It will likely dissolve well in polar protic solvents (e.g., alcohols) that can donate hydrogen bonds, and in polar aprotic solvents (e.g., acetone, DMF) that can engage in dipole-dipole interactions.[16][17]

-

Crystal Lattice Energy: As a crystalline solid, energy is required to break apart the intermolecular forces in the crystal lattice before dissolution can occur.[6][7] Symmetrical molecules can sometimes pack more efficiently, leading to higher lattice energies and lower solubility.[5] While not highly symmetrical, the planarity of the pyrimidine ring could contribute to significant crystal packing forces that must be overcome by the solvent.

A Theoretical Framework for Predicting Solubility Behavior

The solubility of 4-Chloro-2,5-dimethoxypyrimidine in a given organic solvent can be predicted by considering the following factors:

Caption: Key factors influencing the solubility of the target compound.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)): These solvents have significant dipole moments but do not have hydrogen bond donors. They will interact favorably with the polar regions of 4-Chloro-2,5-dimethoxypyrimidine through dipole-dipole interactions. Given the compound's polarity, moderate to good solubility is expected in these solvents. The order of solubility will likely correlate with the solvent's polarity (e.g., DMF > Acetone > Ethyl Acetate > THF).

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are both polar and can donate hydrogen bonds. They can engage in dipole-dipole interactions and, more importantly, form hydrogen bonds with the nitrogen and oxygen atoms of the solute. This strong interaction is expected to lead to high solubility in these solvents.[18]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents lack a significant dipole moment and cannot overcome the strong intermolecular forces within the polar crystal of 4-Chloro-2,5-dimethoxypyrimidine. Consequently, very low solubility is predicted in these solvents.

-

Temperature: For most solid solutes dissolving in organic solvents, the dissolution process is endothermic, meaning it absorbs heat.[12][19] Therefore, according to Le Châtelier's principle, increasing the temperature will increase the solubility.[4][12][19] This relationship is often exponential.[4]

Experimental Protocol for Solubility Determination

The following section provides a detailed, self-validating protocol for determining the equilibrium solubility of 4-Chloro-2,5-dimethoxypyrimidine. The shake-flask method is a gold-standard technique for this purpose.

Materials and Equipment

-

4-Chloro-2,5-dimethoxypyrimidine (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Workflow for Experimental Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately weigh a small amount of 4-Chloro-2,5-dimethoxypyrimidine and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

-

Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is > 0.999.

-

-

Sample Preparation for Solubility Measurement:

-

To a series of glass vials, add an excess amount of solid 4-Chloro-2,5-dimethoxypyrimidine. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. To validate the equilibrium time, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.

-

-

Sampling and Analysis:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable mobile phase solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration in the diluted sample using the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Data Presentation and Expected Results

The experimentally determined solubility data should be compiled into a clear and organized table. This allows for easy comparison across different solvents and temperatures.

Table 1: Solubility of 4-Chloro-2,5-dimethoxypyrimidine in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-Polar | 1.88 | Expected: Very Low | Expected: Very Low |

| Toluene | Non-Polar | 2.38 | Expected: Low | Expected: Low |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Expected: Moderate | Expected: Moderate |

| Ethyl Acetate | Polar Aprotic | 6.02 | Expected: Moderate | Expected: Moderate |

| Acetone | Polar Aprotic | 21 | Expected: Good | Expected: Good |

| Acetonitrile | Polar Aprotic | 37.5 | Expected: Good | Expected: Good |

| Isopropanol | Polar Protic | 18 | Expected: High | Expected: High |

| Ethanol | Polar Protic | 24.5 | Expected: High | Expected: High |

| Methanol | Polar Protic | 33 | Expected: Very High | Expected: Very High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38 | Expected: Very High | Expected: Very High |

Note: The expected solubility trends are based on the theoretical principles discussed. Actual quantitative values must be determined experimentally.

Conclusion and Recommendations for Researchers

For professionals in drug development and chemical synthesis, it is imperative to not rely solely on predictions. The experimental protocol detailed in this guide provides a reliable and validated method for determining the precise solubility of 4-Chloro-2,5-dimethoxypyrimidine in any organic solvent of interest. Accurate solubility data is the foundation for developing scalable, reproducible, and efficient chemical processes. It is recommended that solubility screening be performed early in the development process to inform solvent selection for synthesis, purification, and formulation.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

-

Perondi, F., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124151. Available at: [Link]

-

Perondi, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua Institutional Archive. Available at: [Link]

-

Jouyban, A. (2010). Solubility prediction methods for drug/drug like molecules. ResearchGate. Available at: [Link]

-

LibreTexts. (2023). Factors affecting solubility. Chemistry LibreTexts. Available at: [Link]

-

Solubility of Things. (n.d.). Pyrimidine. Available at: [Link]

-

Black, S. N., & Lamont, M. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 643-647. Available at: [Link]

-

Zhang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 59(6), 2856-2865. Available at: [Link]

-

Perera, M. Y. (1991). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. Available at: [Link]

-

Baluja, S., & Bhatt, M. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(10), 861-865. Available at: [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Available at: [Link]

-

Ishikawa, T., et al. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(8), 2435-2441. Available at: [Link]

-

Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]

-

Wikipedia. (n.d.). Lattice energy. Available at: [Link]

-

Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry. Available at: [Link]

-

Quora. (2018). Why does the solubility of gases increase with temperature in an organic solvent? Available at: [Link]

-

LibreTexts. (2023). Solubility and Polarity. Chemistry LibreTexts. Available at: [Link]

-

RMIT University. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Biology and Chemistry for Human Biosciences. Available at: [Link]

-

Klüner, T., et al. (2018). Accurate Lattice Energies of Organic Molecular Crystals from Periodic Turbomole Calculations. Max Planck Institute. Available at: [Link]

-

Purdue University. (n.d.). Lattice Energy. Department of Chemistry. Available at: [Link]

-

LibreTexts. (2021). 5.8.2: Lattice Energies and Solubility. Chemistry LibreTexts. Available at: [Link]

-

Labster. (2023, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. Available at: [Link]

-

Nagy, P. I., et al. (2019). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules, 24(18), 3352. Available at: [Link]

-

Al-Windy, S. A., & Al-Badr, A. A. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2), 34-42. Available at: [Link]

-

Labster. (2023, December 6). Why Does Polarity Affect Compound Solubility Behavior? [Video]. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Organic chemistry. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.unipd.it [research.unipd.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lattice energy - Wikipedia [en.wikipedia.org]

- 7. Lattice Energy [chemed.chem.purdue.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Organic chemistry - Wikipedia [en.wikipedia.org]

- 11. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. al-kindipublisher.com [al-kindipublisher.com]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. byjus.com [byjus.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-2,5-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting point and physical appearance of 4-Chloro-2,5-dimethoxypyrimidine (CAS No. 370103-25-6), a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the causality behind experimental choices and self-validating protocols, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Physicochemical Characterization

4-Chloro-2,5-dimethoxypyrimidine is a substituted pyrimidine derivative with significant potential in medicinal chemistry and materials science. The precise determination of its physical properties, such as melting point and appearance, is a cornerstone of its quality control. These parameters serve as critical indicators of purity, identity, and stability. An accurate melting point range, for instance, can signify the presence of impurities, which could have profound effects on downstream applications, including reaction kinetics, yield, and the biological activity of target molecules. This guide will delve into the standardized methodologies for determining these essential characteristics.

Core Physicochemical Properties of 4-Chloro-2,5-dimethoxypyrimidine

The fundamental physical properties of a compound are the initial and most straightforward indicators of its identity and purity. For 4-Chloro-2,5-dimethoxypyrimidine, these have been determined through standardized analytical methods.

| Property | Value | Source |

| CAS Number | 370103-25-6 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O₂ | [2] |

| Molecular Weight | 174.58 g/mol | [3] |

| Melting Point | 78-80 °C | [1] |

| Physical Appearance | Light yellow crystals with a characteristic odor. | [1] |

| Purity (typical) | >98% (by GC/MS) | [1] |